2,4-Diacetyl-1,3-benzenediol
Overview
Description
2,4-Diacetyl-1,3-benzenediol , also known as 2,4-diacetylresorcinol , is an organic compound with the molecular formula C10H10O4 . It falls under the category of benzenediols , specifically the 1,3-isomer (meta-isomer) . Resorcinol, its structural isomer, is another well-known compound in this class .
Synthesis Analysis
The synthesis of 2,4-diacetylresorcinol involves acetylating resorcinol (1,3-benzenediol) at the 2 and 4 positions . This process introduces two acetyl groups onto the resorcinol ring. The reaction typically occurs under acidic conditions, using acetic anhydride or acetyl chloride as acetylating agents .
Molecular Structure Analysis
The molecular structure of 2,4-diacetylresorcinol consists of a benzene ring with two acetyl (CH3C=O) groups attached to adjacent carbon atoms. The IUPAC Standard InChI representation is: InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 .
Chemical Reactions Analysis
2,4-Diacetylresorcinol can undergo various chemical reactions, including acylation, oxidation, and condensation reactions. For example, it can react with primary amines to form Schiff bases. Additionally, it may participate in nucleophilic substitution reactions at the acetyl groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Industrial and Chemical Uses
2,4-Diacetyl-1,3-benzenediol, also referred to as resorcinol or 1,3-benzenediol, has versatile applications in the industrial and chemical sectors. It is utilized in the production of dyes, medicines, photography, rubber, and fur dyeing. Furthermore, it serves as an agent for oxygen removal and is involved in the manufacturing of antioxidants for rubber and lubricating oils. This compound is naturally found in substances such as crude wood tar, beet sugar, bituminous shale, coal, onions, and cigarette smoke (Andersen & Carisen, 1988).
Biological and Environmental Research
In biological and environmental research, 2,4-Diacetyl-1,3-benzenediol has been studied for its role in anaerobic metabolism. Specific bacteria, such as a Clostridium sp., utilize this compound in their metabolic processes. The compound is reduced to 1,3-cyclohexanedione, which is then hydrolytically cleaved to 5-oxocaproic acid (Kluge, Tschech & Fuchs, 1990).
Food Preservation
In the food industry, 2,4-Diacetyl-1,3-benzenediol has shown effectiveness in food preservation. Studies have demonstrated its ability to prevent browning in shrimp, mushrooms, fresh-cut pear, and potato. Additionally, it can extend the storage time of apples and inhibit microbial growth (Zheng Yong-hua, 2005).
Cosmetic Applications
In the cosmetic field, derivatives of 2,4-Diacetyl-1,3-benzenediol have been explored as skin lightening agents. For example, 4-(1-phenylethyl)1,3-benzenediol has been identified as a stable and potent inhibitor of melanin synthesis, offering a safe alternative for skin lightening (Vielhaber et al., 2007).
Environmental Science
In environmental science, 2,4-Diacetyl-1,3-benzenediol is recognized for its role in secondary organic aerosol formation. Its oxidation reactions, especially in the presence of NOx, contribute significantly to the formation of secondary organic aerosols, a crucial aspect of atmospheric chemistry (Finewax, de Gouw & Ziemann, 2018).
Mechanism of Action
properties
IUPAC Name |
1-(3-acetyl-2,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRSNZGOMBWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176017 | |
Record name | 2,4-Diacetyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2163-12-4 | |
Record name | 2,4-Diacetyl-1,3-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diacetyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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